4-(4-fluoro-3-methylphenyl)-1H-pyrazole
Description
4-(4-Fluoro-3-methylphenyl)-1H-pyrazole is a pyrazole derivative characterized by a pyrazole ring substituted at the 4-position with a 4-fluoro-3-methylphenyl group. Its molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol . The structure (SMILES: Fc2ccc(c1cnnc1C)cc2) features a methyl group at the 3-position of the pyrazole ring and a fluorophenyl group at the 4-position. Its synthesis typically involves coupling reactions between substituted phenylboronic acids and pyrazole intermediates, as inferred from analogous synthetic routes in the literature .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2/c1-7-4-8(2-3-10(7)11)9-5-12-13-6-9/h2-6H,1H3,(H,12,13) |
InChI Key |
CMNCWZLMUJUMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylphenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(4-fluoro-3-methylphenyl)-1H-pyrazole can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 4-(4-methylphenyl)-1H-pyrazole.
Substitution: Formation of 4-(4-substituted-3-methylphenyl)-1H-pyrazole derivatives.
Scientific Research Applications
4-(4-fluoro-3-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between 4-(4-fluoro-3-methylphenyl)-1H-pyrazole and related pyrazole derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (e.g., ) or multiple fluorine atoms (e.g., ) exhibit enhanced metabolic stability and lipophilicity compared to the target compound, which has a single fluorine and methyl group.
- Aromatic Diversity : The target compound lacks heteroaromatic moieties (e.g., pyrenyl groups in ), which are critical for fluorescence applications.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be ~2.5 (calculated using fragment-based methods), lower than compounds with trifluoromethyl (LogP ~3.8, ) or alkyl-phenoxy chains (LogP ~4.2, ).
- Polar Surface Area (PSA) : The fluorophenyl and pyrazole nitrogen atoms contribute to a moderate PSA of ~30 Ų , favoring membrane permeability compared to more polar derivatives (e.g., carboxamide-containing pyrazoles in ).
- Solubility : The methyl and fluorine substituents enhance aqueous solubility relative to halogen-heavy analogs (e.g., ).
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